![molecular formula C19H15N B1219997 7,10-Dimethylbenz[c]acridine CAS No. 2381-40-0](/img/structure/B1219997.png)

7,10-Dimethylbenz[c]acridine

Overview

Description

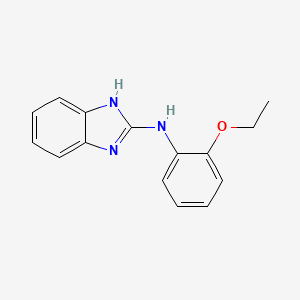

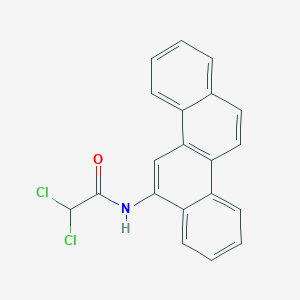

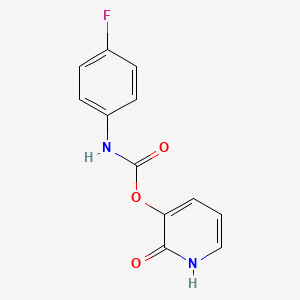

7,10-Dimethylbenz[c]acridine is a chemical compound with the molecular formula C19H15N . It is commonly used in experimental cancerology .

Synthesis Analysis

The synthesis of 7,10-Dimethylbenz[c]acridine has been described in the literature . It is shown to be a mixture with 7,8-dimethylbenz[c]acridine .Molecular Structure Analysis

The molecular structure of 7,10-Dimethylbenz[c]acridine consists of a planar ring structure, which allows it to interact with different biomolecular targets . The molecular weight is 257.33 .Chemical Reactions Analysis

7,10-Dimethylbenz[c]acridine can neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis

7,10-Dimethylbenz[c]acridine has a melting point of 147-149 °C and a boiling point of 390.58°C . Its density is approximately 0.9329 .Scientific Research Applications

. .

Synthesis

The synthesis of “7,10-Dimethylbenz[c]acridine” has been described in scientific literature . It’s important to note that “7,10-Dimethylbenz[c]acridine” is commonly used in experimental cancerology, but it has been shown to be a mixture with "7,8-dimethylbenz[c]acridine" .

Experimental Cancerology

“7,10-Dimethylbenz[c]acridine” is commonly used in experimental cancerology . However, the specific applications in this field are not detailed in the available sources.

Commercial Availability

“7,10-Dimethylbenz[c]acridine” is commercially available and can be purchased from chemical suppliers . This suggests its use in various research and industrial applications, although the specifics are not detailed in the available sources.

Mechanism of Action

Target of Action

The primary target of 7,10-Dimethylbenz[c]acridine is the respiratory system

Mode of Action

It is known that this compound can neutralize acids in exothermic reactions to form salts plus water . It may also generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides .

Biochemical Pathways

It has been found that the monofunctionalized dihydrodiol metabolites of 7,10-dimethylbenz[c]acridine are formed in incubations with rat liver microsomes . This suggests that this compound may interact with enzymes in the liver to undergo metabolic transformations.

Result of Action

It is known to be a highly carcinogenic polycyclic aza-aromatic compound , suggesting that it may have significant impacts on cellular processes and could potentially lead to the development of cancer.

Action Environment

The action of 7,10-Dimethylbenz[c]acridine can be influenced by various environmental factors. For instance, it may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . These substances could potentially alter the compound’s action, efficacy, and stability.

Safety and Hazards

7,10-Dimethylbenz[c]acridine is classified as harmful and has several hazard statements including H302, H312, H315, H319, H332, H335, and H351 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

7,10-dimethylbenzo[c]acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N/c1-12-7-9-15-13(2)16-10-8-14-5-3-4-6-17(14)19(16)20-18(15)11-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWNHXIFXQTICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=CC4=CC=CC=C43)C(=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075203 | |

| Record name | Benz[c]acridine, 7,10-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,10-Dimethylbenz[c]acridine | |

CAS RN |

2381-40-0 | |

| Record name | 7,10-Dimethylbenz[c]acridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,10-Dimethylbenz(c)acridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz[c]acridine, 7,10-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,10-Dimethylbenz[c]acridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,10-DIMETHYLBENZ(C)ACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T32F8U46T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

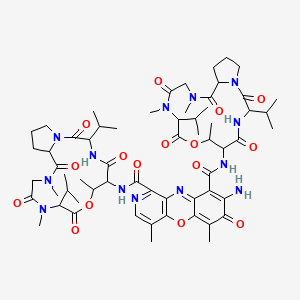

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 7,10-Dimethylbenz[c]acridine exert its carcinogenic effects?

A: While the exact mechanism remains unclear, research suggests that 7,10-Dimethylbenz[c]acridine's carcinogenicity likely stems from its metabolites rather than the parent compound itself. Specifically, the 3,4-dihydrodiol metabolites exhibit significantly higher mutagenicity compared to the parent compound and other metabolites like alcohols. [] This points to the involvement of bay-region diolepoxides, formed during the metabolism of 7,10-Dimethylbenz[c]acridine, as key carcinogenic intermediates. [] This pattern aligns with observations in other aza-aromatic compounds and polycyclic aromatic hydrocarbons. []

Q2: What are the major metabolic pathways of 7,10-Dimethylbenz[c]acridine in the liver?

A: Studies using rat liver microsomes reveal that 7,10-Dimethylbenz[c]acridine undergoes various metabolic transformations. [, ] The predominant pathway involves oxidation of the methyl groups, particularly at the 8,9,10,11-ring. [] Additionally, dihydrodiols, epoxides, phenols, and secondary metabolites are also produced. [] Notably, the 3,4-dihydrodiol is consistently formed, while the presence of the 9-methyl group hinders dihydrodiol formation at the 8,9-position. []

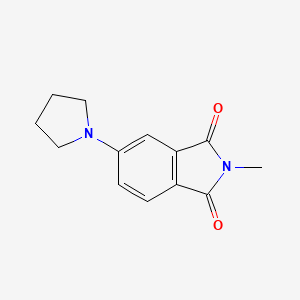

Q3: How does inducing liver enzymes affect the metabolism of 7,10-Dimethylbenz[c]acridine?

A: Pretreating rats with either phenobarbital or 3-methylcholanthrene, both inducers of specific liver enzymes, significantly alters the metabolic profile of 7,10-Dimethylbenz[c]acridine. [] Phenobarbital induction primarily enhances the formation of alcohols from methyl group oxidation on the 8,9,10,11-ring. [] In contrast, 3-methylcholanthrene induction leads to the production of both 7- and 9- (or 10-) monoalcohols. [] These findings demonstrate the influence of specific enzyme induction on the metabolic fate and potentially, the carcinogenic activity of 7,10-Dimethylbenz[c]acridine.

Q4: What is the role of epoxide hydrolase in the metabolism of 7,10-Dimethylbenz[c]acridine?

A: Epoxide hydrolase plays a crucial role in detoxifying epoxides, which are often reactive and potentially carcinogenic. [] When this enzyme is inhibited in in vitro studies using 3,3,3-trichloropropane-1,2-oxide, dihydrodiol formation from 7,10-Dimethylbenz[c]acridine is almost completely abolished. [] Consequently, there is a significant increase in the relative amounts of both phenols and epoxides. [] This highlights the importance of epoxide hydrolase in modulating the balance between potentially carcinogenic metabolites and detoxification products.

Q5: What is the stereochemical preference for dihydrodiol formation from 7,10-Dimethylbenz[c]acridine?

A: Research utilizing chiral analysis techniques like circular dichroism spectroscopy and diastereomeric ester formation reveals a consistent stereochemical preference in the formation of dihydrodiol metabolites from 7,10-Dimethylbenz[c]acridine. [] The R,R-configuration predominates, with optical purities exceeding 86% for non-K-region dihydrodiols and ranging from 56-68% for the K-region dihydrodiols. [] This stereoselectivity suggests specific interactions between the enzyme active sites and the substrate, influencing the orientation of metabolite formation.

Q6: What are the implications of 7,10-Dimethylbenz[c]acridine's high mutagenicity for its carcinogenic potential?

A: The high mutagenicity observed for 7,10-Dimethylbenz[c]acridine's 3,4-dihydrodiol metabolites, exceeding that of the parent compound itself, raises concerns about its carcinogenic potential. [, ] Mutagenicity, or the ability to induce mutations in DNA, is often correlated with carcinogenicity. [] These findings emphasize the need for further investigations into the specific DNA adducts formed by these metabolites and their role in initiating tumor development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[7-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1219921.png)

![isopropyl N-[(1R)-1-[[(1S)-1-[(2R,3R)-3-[2-[[(1R)-1-benzoyl-2-methyl-propyl]amino]-2-oxo-ethyl]oxiran-2-yl]-2-phenyl-ethyl]carbamoyl]-2-methyl-2-methylsulfonyl-propyl]carbamate](/img/structure/B1219926.png)

![N-[10-[3-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]propanoylamino]decyl]-5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]pentanamide](/img/structure/B1219928.png)